molecular formula C24H25N3O2 B2864711 N-[3-(Diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide CAS No. 1160852-22-1

N-[3-(Diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide

Cat. No.: B2864711
CAS No.: 1160852-22-1
M. Wt: 387.483
InChI Key: DZUCZYXRADUTMW-UHFFFAOYSA-N
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Description

S130 is a high-affinity, selective inhibitor of ATG4B, a major cysteine protease. It has an IC50 value of 3.24 μM and is known to suppress autophagy flux. This compound has shown significant potential in scientific research, particularly in the fields of cancer therapy and autophagy regulation .

Chemical Reactions Analysis

Types of Reactions

S130 undergoes various chemical reactions, including:

    Oxidation: S130 can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in S130, altering its chemical properties.

    Substitution: S130 can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

S130 has a wide range of applications in scientific research:

Mechanism of Action

S130 exerts its effects by inhibiting ATG4B, a cysteine protease involved in the autophagy process. By inhibiting ATG4B, S130 suppresses autophagy flux, leading to the accumulation of autophagosomes and subsequent induction of apoptosis. This mechanism is particularly effective in cancer cells, where autophagy plays a crucial role in cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of S130

S130 is unique due to its high selectivity and affinity for ATG4B, making it a valuable tool for studying autophagy and developing targeted therapies. Its ability to induce apoptosis in cancer cells further highlights its potential as a therapeutic agent .

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-3-27(4-2)14-8-13-25-24(29)20-15-26-22-21-17(11-7-12-18(20)21)16-9-5-6-10-19(16)23(22)28/h5-7,9-12,15H,3-4,8,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUCZYXRADUTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CN=C2C3=C1C=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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